Adipimide
Overview
Description
Adipamide is an organic compound with the formula (CH2 CH2 C(O)NH2)2 . It is a white solid . The dominant commercial interest in adipamides is related to their presence in nylons . Adipamide is formed by treating dimethyl adipate with concentrated ammonia .
Synthesis Analysis
Adipamide is synthesized by treating dimethyl adipate with concentrated ammonia . More detailed synthesis methods and analysis can be found in relevant scientific papers .
Molecular Structure Analysis
The molecular formula of Adipamide is C6H12N2O2 . Its molar mass is 144.174 g·mol−1 . The structure of Adipamide has been confirmed by various spectroscopic techniques .
Physical And Chemical Properties Analysis
Adipamide is a white solid . It has a melting point of 220 to 225 °C . It is soluble in water, with a solubility of 4.4 g/L at 12 °C . The density of Adipamide is 1.1±0.1 g/cm3 . Its boiling point is 295.3±9.0 °C at 760 mmHg .
Scientific Research Applications
1. Polymerization and Material Science
Adipimide has been studied in the context of polymer science. The ring-opening polymerization of adipimide was explored using sodium adipimide as a catalyst. This research aimed at understanding the polymerization process and the properties of the resulting polymer material. The study found that the polymerization ceased almost entirely once the reaction mixture solidified, despite the catalyst remaining active. This indicates specific challenges in polymerizing adipimide under certain conditions and provides insights into the material properties of the resulting polymer (Kodaira, Stehlíček, & Šebenda, 1970).
2. Anionic Polymerization Structure
Another study focused on the structure of polymers formed by anionic polymerization of adipimide. It was found that the products contained structures derived from oxodicarboxylic acid due to base-catalyzed condensation. This suggests that there are additional reactions consuming adipimide units during the polymerization process. The study highlighted the complexity of the polymerization process and the resulting polymer structure, emphasizing the need for a deeper understanding of the reaction mechanisms (Kodaira, Stehlíček, & Šebenda, 1971).
3. Biomedical Research - Cryopreservation of Adipose Tissues
Adipimide also finds application in the field of cryopreservation, particularly for adipose tissues. A study conducted both in vitro and in vivo aimed to develop a novel cryopreservation method for long-term preservation of human adipose tissues. This research is significant for its potential future clinical applications, offering insights into the preservation of biological tissues, which is crucial in various medical procedures (Cui, Gao, Fink, Vásconez, & Pu, 2007).
Safety And Hazards
Adipamide is harmful if swallowed and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
azepane-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNDUYDDOHEKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197077 | |
Record name | Adipimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adipimide | |
CAS RN |
4726-93-6 | |
Record name | Adipimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4726-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4726-93-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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